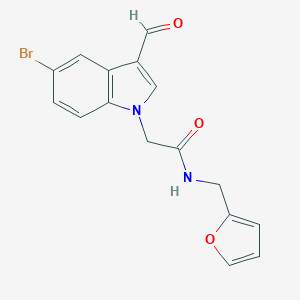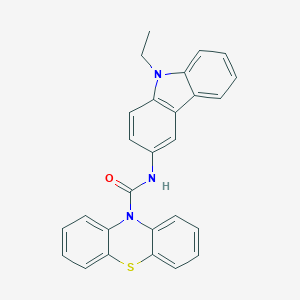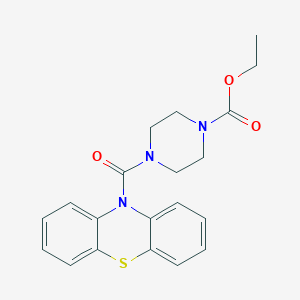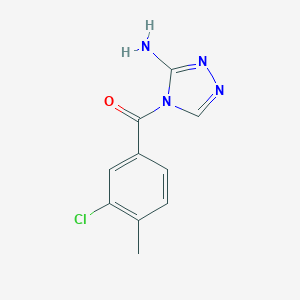
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide (2-BrFIA) is a synthetic molecule that has been studied extensively in recent years due to its potential applications in science and medicine. It is a derivative of indole, a naturally occurring compound found in many plants and fungi, and is related to serotonin, a neurotransmitter found in the brain. 2-BrFIA has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used to study the mechanisms of action of various drugs, including those used to treat depression and anxiety.
Aplicaciones Científicas De Investigación
Biological Effects and Synthesis of Related Compounds
A study by Kennedy (2001) reviews the biological consequences of exposure to compounds such as acetamide and formamide, highlighting their commercial importance and the significant increase in knowledge about their biological effects over the years. The review suggests that similar compounds might share some biological activities or toxicological profiles (Kennedy, 2001).
Research by Al-Ostoot et al. (2021) focuses on the chemical diversity of phenoxy acetamide and its derivatives, indicating the potential of these compounds in medicinal chemistry for designing new pharmaceuticals. This could suggest a pathway for exploring the applications of specific acetamide derivatives in therapeutic contexts (Al-Ostoot et al., 2021).
Potential Applications in Environmental and Health Sciences
Xiao and Lu (2014) discuss strategies for enhancing the production of acetoin, a compound used in various industries, suggesting that research into related compounds could focus on their potential as bio-based platform chemicals or their industrial applications (Xiao & Lu, 2014).
A review on artificial sweeteners as emerging environmental contaminants by Lange et al. (2012) might inspire research into the environmental impact and biodegradability of related chemical compounds, emphasizing the importance of understanding their behavior and fate in aquatic environments (Lange et al., 2012).
Propiedades
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKGBSJAULXFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyphenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480764.png)
![1-(3-chloro-4-methylphenyl)-5-{[4-(4-morpholinyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480815.png)
![1-(2-Fluorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480816.png)
![5-[(3,4-dichloroanilino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480817.png)
![1,3-Diethyl-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480818.png)
![(5E)-1-(3-methoxyphenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B480819.png)
![Methyl 4-[(Z)-[11-(4-methylsulfanylphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]benzoate](/img/structure/B480843.png)
![10-[(1-methyl-1H-indol-3-yl)methylene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B480847.png)




![1-(4-bromophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,5-pyrrolidinedione](/img/structure/B480909.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B480910.png)